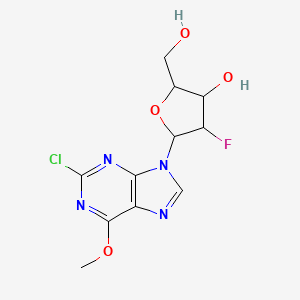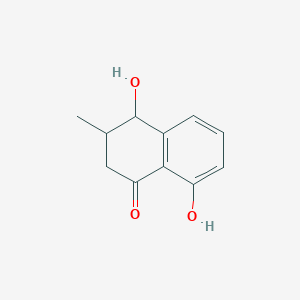
4-Bromo-5-iodo-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrIO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, iodine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-5-iodo-2-methylbenzaldehyde involves the selective oxidation of 4-bromo-5-iodo-2-methylbenzyl alcohol. The reaction typically uses an oxidizing agent such as Oxone (potassium peroxymonosulfate) in the presence of a catalyst like 2-iodoxy-5-methylbenzenesulfonic acid. The reaction is carried out in acetonitrile at elevated temperatures, followed by purification steps to isolate the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale oxidation reactions with appropriate safety and environmental controls to manage the use of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-iodo-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and iodine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Bromo-5-iodo-2-methylbenzoic acid.
Reduction: 4-Bromo-5-iodo-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-iodo-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-iodo-2-methylbenzaldehyde depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and iodine substituents, which can stabilize intermediates in various reactions. The aldehyde group is also highly reactive, allowing it to participate in nucleophilic addition and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-formyltoluene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-4-methylbenzaldehyde: Another isomer with different substitution positions, affecting its chemical behavior.
Uniqueness
4-Bromo-5-iodo-2-methylbenzaldehyde is unique due to the presence of both bromine and iodine substituents, which provide distinct electronic and steric effects. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C8H6BrIO |
|---|---|
Molekulargewicht |
324.94 g/mol |
IUPAC-Name |
4-bromo-5-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
InChI-Schlüssel |
JIHNJBSJBVMHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C=O)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)






![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)


![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
